molecular formula C34H27BrO9 B12842410 (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate

(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Cat. No.: B12842410
M. Wt: 659.5 g/mol
InChI Key: WISFGQOOKBVKPD-HBMYTODVSA-N
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Description

(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple benzoyloxy groups and a bromine atom attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, including the protection of hydroxyl groups, bromination, and esterification. The starting material is often a tetrahydro-2H-pyran derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The benzoyloxy groups are introduced through esterification reactions using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of genes and proteins involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Similar structure but with a chlorine atom instead of bromine.

    (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-iodotetrahydro-2H-pyran-3,4,5-triyl tribenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R,3S,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl tribenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C34H27BrO9

Molecular Weight

659.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27+,28+,29-,30-/m1/s1

InChI Key

WISFGQOOKBVKPD-HBMYTODVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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